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molecular formula C9H10BrNO B1600298 1-(2-Amino-5-bromophenyl)propan-1-one CAS No. 124623-15-0

1-(2-Amino-5-bromophenyl)propan-1-one

Cat. No. B1600298
M. Wt: 228.09 g/mol
InChI Key: QGGYMYVVGFZOCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08318762B2

Procedure details

A three-necked round bottom flask under N2 was charged with AlCl3 (775 mg, 5.81 mmol), then add 5.00 mL of toluene. The slurry was cooled to −10° C. and 4-bromoaniline (1.0 g, 5.81 mmol) was added in one portion. To this was added BCl3 (6.4 mL of 1.0 M solution in xylene) to the mixture at −10° C. slowly, and the mixture was purged with N2 until no more smoke appeared. Propioitrile (1.88 mL, 25.6 mmol) was added and the temperature was allowed to raise to no great than 45° C. The reaction was heated at 63° C. for 10 minutes and maintained at 63° C. for 5 minutes to give a homogeneous solution. Another 4.0 mL of toluene was added into another three-necked flask, and heated to reflux under N2. The solution from previous flask was added to the toluene at reflux over 10 minutes. The mixture was heated to reflux for an additional 4 hours, while continuing to purge the reaction with N2. Toluene would be lost during this process, added more toluene to the mixture if necessary. The reaction was cooled to room temperature and 10 mL of water was added under efficient stirring for ˜30 minutes. The mixture was heated to 55° C. and stirred for 15 minutes before allowing separation into two layers. The organic phase was washed with water, dried over MgSO4, filtered, and concentrated to give a crude solid. The residue was purified though column chromatography (0-50% EtOAc/Heptane gradient) to afford 1-(2-amino-5-bromophenyl)-propan-1-one as a yellow solid (144.0 mg, 10.9%).
Name
Quantity
775 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
6.4 mL
Type
reactant
Reaction Step Four
Quantity
4 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
10 mL
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[C:5]1([CH3:11])C=CC=C[CH:6]=1.[Br:12][C:13]1[CH:19]=[CH:18][C:16]([NH2:17])=[CH:15][CH:14]=1.B(Cl)(Cl)Cl.[OH2:24]>>[NH2:17][C:16]1[CH:18]=[CH:19][C:13]([Br:12])=[CH:14][C:15]=1[C:6](=[O:24])[CH2:5][CH3:11] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
775 mg
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC=C(N)C=C1
Step Four
Name
Quantity
6.4 mL
Type
reactant
Smiles
B(Cl)(Cl)Cl
Step Five
Name
Quantity
4 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Nine
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
under efficient stirring for ˜30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was purged with N2 until no more smoke
ADDITION
Type
ADDITION
Details
Propioitrile (1.88 mL, 25.6 mmol) was added
TEMPERATURE
Type
TEMPERATURE
Details
to raise to no great than 45° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated at 63° C. for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 63° C. for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
to give a homogeneous solution
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under N2
TEMPERATURE
Type
TEMPERATURE
Details
at reflux over 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for an additional 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
to purge
CUSTOM
Type
CUSTOM
Details
the reaction with N2
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 55° C.
STIRRING
Type
STIRRING
Details
stirred for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
separation into two layers
WASH
Type
WASH
Details
The organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a crude solid
CUSTOM
Type
CUSTOM
Details
The residue was purified though column chromatography (0-50% EtOAc/Heptane gradient)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=C(C=C(C=C1)Br)C(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 144 mg
YIELD: PERCENTYIELD 10.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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